Chx-HT
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Overview
Description
Cyclohexane-Hydroxytyrosol (Chx-HT) is a novel synthesized derivative of hydroxytyrosol, a phenolic compound found in olive oil. This compound has gained attention due to its enhanced anti-cancer efficacy, particularly in ovarian cancer cells. This compound exhibits significant biological activities, including anti-proliferative and pro-apoptotic effects, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-Hydroxytyrosol involves the chemical modification of hydroxytyrosol. The process typically includes the following steps:
Hydroxytyrosol Extraction: Hydroxytyrosol is extracted from olive oil or synthesized through chemical methods.
Cyclohexane Derivatization: Hydroxytyrosol is reacted with cyclohexane under specific conditions to form the Chx-HT compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:
Raw Material Preparation: Sourcing and preparing hydroxytyrosol and cyclohexane.
Reaction Optimization: Scaling up the reaction conditions to industrial levels, ensuring consistent quality and yield.
Purification and Quality Control: Employing purification techniques such as chromatography to isolate this compound and conducting quality control tests to verify its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-Hydroxytyrosol undergoes various chemical reactions, including:
Reduction: Reduction reactions may be used to modify the functional groups of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used to induce oxidation in this compound.
Reducing Agents: Sodium borohydride or other reducing agents can be employed for reduction reactions.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities. For example, oxidation of this compound leads to the formation of ROS, which are critical for its anti-cancer effects .
Scientific Research Applications
Cyclohexane-Hydroxytyrosol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclohexane-Hydroxytyrosol involves several molecular targets and pathways:
Reactive Oxidative Species (ROS) Production: Chx-HT induces the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Autophagy Inhibition: This compound blocks autophagic flux by obstructing the maturation of lysosomal cathepsins, which is crucial for its anti-cancer effects.
Metabolic Remodeling: This compound remodels glucose and lipid metabolism by reducing fatty acid β-oxidation and increasing glycolysis and de novo fatty acid synthesis.
Molecular Pathways: The compound activates the p-AMPK/p-mTOR/p-ULK1 pathway in response to energy deficit, contributing to its biological effects.
Comparison with Similar Compounds
Cyclohexane-Hydroxytyrosol can be compared with other phenolic compounds and hydroxytyrosol derivatives:
Properties
Molecular Formula |
C25H34O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[1-(3,4-dihydroxyphenyl)cyclohexyl]methyl 2-(2-adamantyl)acetate |
InChI |
InChI=1S/C25H34O4/c26-22-5-4-20(13-23(22)27)25(6-2-1-3-7-25)15-29-24(28)14-21-18-9-16-8-17(11-18)12-19(21)10-16/h4-5,13,16-19,21,26-27H,1-3,6-12,14-15H2 |
InChI Key |
GIBLRNAXKZVZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC(=O)CC2C3CC4CC(C3)CC2C4)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
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